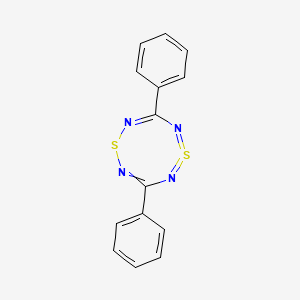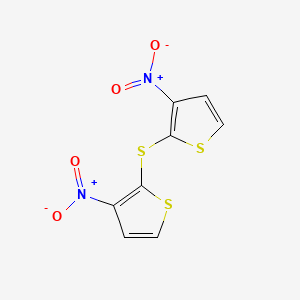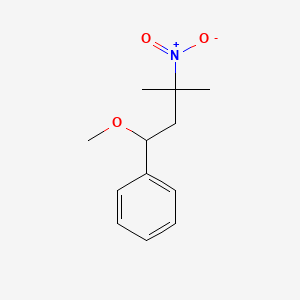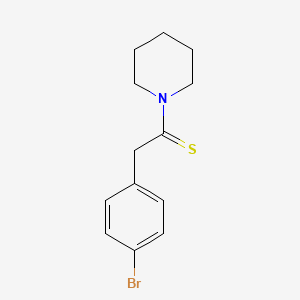![molecular formula C13H13ClINS B14430036 2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride CAS No. 77148-94-8](/img/structure/B14430036.png)
2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride typically involves the following steps:
Formation of the Iodophenylmethyl Intermediate: This step involves the iodination of a benzyl compound to introduce the iodine atom at the desired position on the phenyl ring.
Formation of the Pyridinium Salt: The iodophenylmethyl intermediate is then reacted with a pyridine derivative under conditions that promote the formation of the pyridinium ion. This often involves the use of a methylating agent such as methyl iodide or dimethyl sulfate.
Introduction of the Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodophenyl group can be reduced to form the corresponding phenylmethyl derivative.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylmethyl derivatives.
Substitution: Various substituted phenylmethyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound’s iodophenyl and sulfanyl groups can interact with biological macromolecules, leading to various biochemical effects. For example, the compound may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{[(4-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride: Similar structure but with the iodine atom at the 4-position on the phenyl ring.
2-{[(3-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride: Similar structure but with a bromine atom instead of iodine.
2-{[(3-Iodophenyl)methyl]sulfanyl}-1-ethylpyridin-1-ium chloride: Similar structure but with an ethyl group instead of a methyl group on the pyridinium ion.
Uniqueness
2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride is unique due to the specific positioning of the iodine atom and the combination of the iodophenyl and sulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
77148-94-8 |
|---|---|
Molecular Formula |
C13H13ClINS |
Molecular Weight |
377.67 g/mol |
IUPAC Name |
2-[(3-iodophenyl)methylsulfanyl]-1-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C13H13INS.ClH/c1-15-8-3-2-7-13(15)16-10-11-5-4-6-12(14)9-11;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChI Key |
CPDHUXOBXZYNKQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC=C1SCC2=CC(=CC=C2)I.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14429962.png)

![4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14429969.png)
![1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]-](/img/structure/B14429981.png)







![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)

